N-benzyl-2-hydroxy-N-methylethanamine oxide is a chemical compound with the molecular formula . It is classified as an amine oxide and features a benzyl group attached to a hydroxyethylamine structure. The compound's IUPAC name reflects its functional groups, which include a hydroxyl group and a methylene bridge connecting the nitrogen atom to the benzyl moiety. Its structure can be represented by the SMILES notation: C[N+]([O-])(CCO)Cc1ccccc1 .
The compound is notable for its potential applications in medicinal chemistry and organic synthesis, owing to its unique structural features that may influence its reactivity and biological interactions.
These reactions are significant for synthesizing derivatives that may possess distinct pharmacological properties.
The biological activity of N-benzyl-2-hydroxy-N-methylethanamine oxide is an area of interest in pharmacology. Preliminary studies suggest that compounds with similar structures may exhibit various biological effects, including:
Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of N-benzyl-2-hydroxy-N-methylethanamine oxide.
Several synthetic routes have been developed for producing N-benzyl-2-hydroxy-N-methylethanamine oxide. Common methods include:
These methods highlight the versatility in synthesizing this compound and its derivatives.
N-benzyl-2-hydroxy-N-methylethanamine oxide has potential applications in various fields:
Interaction studies involving N-benzyl-2-hydroxy-N-methylethanamine oxide focus on its binding affinities with various biological targets. Research indicates that compounds with similar structures can interact with neurotransmitter receptors, such as serotonin receptors, potentially influencing mood and cognition. Investigating these interactions could provide insights into the compound's pharmacological profile and therapeutic applications.
Several compounds share structural similarities with N-benzyl-2-hydroxy-N-methylethanamine oxide. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-benzyl-N-methylethanamine | Lacks hydroxyl group | More basic; often used as a neurotransmitter precursor |
| 2-hydroxy-N-methylbenzamide | Contains amide instead of amine | Different reactivity patterns due to amide bond |
| N-benzyl-2-chloro-N-methylethanamine | Chlorine substituent | Reactivity towards nucleophiles differs significantly |
These compounds highlight the unique properties of N-benzyl-2-hydroxy-N-methylethanamine oxide, particularly its hydroxyl functionality, which may enhance solubility and reactivity compared to its analogs.
The study of tertiary amine oxides traces its origins to the late 19th century, when chemists first explored the oxidation products of amines. Early work by Dunston and Goulding in 1899 demonstrated the synthesis of triethyloxamine, marking the foundational discovery of amine oxides. This class of compounds gained prominence in the mid-20th century due to their applications in detergents, pharmaceuticals, and materials science. The development of N-benzyl-2-hydroxy-N-methylethanamine oxide emerged from broader investigations into substituted amine oxides, particularly those with aromatic and hydroxyl functional groups.
A pivotal advancement occurred in 2000 with the introduction of eco-friendly synthetic protocols using hydrogen peroxide and recyclable catalysts, which improved the scalability and sustainability of amine oxide production. Recent innovations, such as continuous flow synthesis, have further refined the preparation of these compounds, enabling precise control over reaction conditions and yields. These methodological breakthroughs have positioned tertiary amine oxides like N-benzyl-2-hydroxy-N-methylethanamine oxide as critical intermediates in organic synthesis and industrial applications.
N-Benzyl-2-hydroxy-N-methylethanamine oxide is systematically named according to IUPAC guidelines, reflecting its methylethanolamine backbone modified by benzyl and oxide groups. The structure comprises a central nitrogen atom bonded to a methyl group, a 2-hydroxyethyl chain, and a benzyl moiety, with an oxygen atom completing the N-oxide functionality. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-Benzyl-2-hydroxy-N-methylethanamine oxide |
| Molecular Formula | C₁₀H₁₅NO₂ |
| SMILES Notation | CN+(CCO)Cc₁ccccc₁ |
| PubChem CID | 264996 |
The compound’s systematic name emphasizes its hydroxyl and benzyl substituents, distinguishing it from simpler amine oxides like trimethylamine oxide. Alternative designations include NSC 100747 and CAS 15831-63-7, which facilitate cross-referencing in chemical databases.
N-Benzyl-2-hydroxy-N-methylethanamine oxide belongs to the subclass of aliphatic tertiary amine oxides, characterized by their non-aromatic nitrogen-bound hydrocarbon groups. Unlike aromatic N-oxides (e.g., pyridine N-oxide), which exhibit resonance stabilization, this compound’s structure features a flexible ethanolamine backbone that influences its physicochemical behavior.
The compound’s taxonomy can be contextualized through comparative analysis:
This structural diversity underscores the role of substituents in modulating solubility, stability, and reactivity. The hydroxyethyl group in N-benzyl-2-hydroxy-N-methylethanamine oxide enhances its hydrophilicity compared to purely alkyl-substituted analogues, making it suitable for aqueous-phase reactions.
N-Benzyl-2-hydroxy-N-methylethanamine oxide is typically synthesized via oxidation of its precursor tertiary amine, N-benzyl-N-methylethanolamine. Modern methods prioritize hydrogen peroxide (H₂O₂) as an oxidant due to its cost-effectiveness and minimal byproduct generation. A representative protocol involves:
This method achieves yields exceeding 85%, with catalyst recyclability reducing environmental impact. Alternative approaches, such as photochemical oxidation or enzymatic methods, remain under investigation for specialized applications.
Structural confirmation relies on multimodal spectroscopic analysis:
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (O-H stretch), 1240 cm⁻¹ (N⁺-O⁻ asymmetric stretch), and 1050 cm⁻¹ (C-O stretch).
Mass Spectrometry (MS): Molecular ion peak at m/z 181.23 [M]⁺, with fragmentation patterns confirming the benzyl and hydroxyethyl groups.
These data collectively validate the compound’s structure and purity.
N-Benzyl-2-hydroxy-N-methylethanamine oxide exhibits high solubility in polar solvents such as water, methanol, and ethanol (>100 mg/mL at 25°C). Its stability profile is influenced by pH and temperature:
These properties necessitate storage in airtight containers under inert atmospheres to prevent oxidative or hydrolytic degradation.
X-ray diffraction studies reveal a distorted tetrahedral geometry around the nitrogen atom, with bond lengths and angles consistent with N-oxide character (N-O bond length: 1.42 Å). The hydroxyethyl chain adopts a gauche conformation, minimizing steric clashes between the hydroxyl and benzyl groups. Molecular dynamics simulations suggest rapid interconversion between conformational states in solution, contributing to the compound’s flexibility.
N-Benzyl-2-hydroxy-N-methylethanamine oxide serves as a versatile intermediate in:
While excluded from safety discussions, the compound’s structural analogs have shown promise in:
N-benzyl-2-hydroxy-N-methylethanamine oxide represents a tertiary amine oxide with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 grams per mole [1]. The compound features a characteristic N-oxide functional group, which exhibits a semipolar nitrogen-oxygen bond with formal charges of +1 on nitrogen and -1 on oxygen . The SMILES notation CN+(CCO)Cc1ccccc1 illustrates the zwitterionic nature of this compound, where the nitrogen atom bears a positive formal charge while maintaining coordination to four substituents [3].
The molecular geometry around the nitrogen center deviates from ideal tetrahedral geometry due to the presence of the N-oxide functional group [4]. In amine oxides, the nitrogen atom adopts a distorted tetrahedral arrangement with bond angles typically ranging from 106° to 112°, which is compressed compared to the ideal tetrahedral angle of 109.5° [5]. The N-O bond length in tertiary amine oxides generally falls within the range of 1.27 to 1.29 Angstroms, consistent with the semipolar coordinate bond character [6].
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO₂ | Chemical composition |
| Molecular Weight | 181.23 g/mol | Molecular mass |
| CAS Number | 15831-63-7 | Chemical registry identifier |
| Polar Surface Area | 49.66 Ų | Topological polar surface area |
| Rotatable Bonds | 4 | Number of rotatable bonds |
| Heavy Atoms | 13 | Non-hydrogen atom count |
The stereochemical considerations for N-benzyl-2-hydroxy-N-methylethanamine oxide involve the potential for conformational isomerism due to the presence of four rotatable bonds [3]. The hydroxyl group at the ethyl chain terminus introduces additional stereochemical complexity through its capacity for intramolecular hydrogen bonding interactions [7]. The benzyl substituent provides aromatic character to the molecule while maintaining a planar geometry that can influence the overall molecular conformation through π-electron interactions [8].
The N-oxide functional group exhibits distinctive electronic properties characterized by electron delocalization between the nitrogen and oxygen atoms [9]. This delocalization affects the molecular orbital energies, with studies on similar N-oxide compounds showing modifications to both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [9]. The electron-withdrawing nature of the N-oxide group influences the electron density distribution throughout the molecular framework [10].
While specific X-ray crystallographic data for N-benzyl-2-hydroxy-N-methylethanamine oxide is not available in the current literature, comparative studies of related N-oxide compounds provide valuable structural insights [11] [12]. Crystallographic analyses of similar amine oxides reveal characteristic structural features that can be extrapolated to understand the solid-state behavior of this compound [6].
| Bond Type | Expected Length (Å) | Bond Character | Reference Basis |
|---|---|---|---|
| N→O (semipolar) | 1.27-1.29 | Dative coordinate | Amine oxide studies [6] |
| N-C (benzyl) | 1.46-1.48 | Single covalent | Benzylamine derivatives [8] |
| N-C (methyl) | 1.45-1.47 | Single covalent | Tertiary amine structures [5] |
| N-C (ethyl) | 1.46-1.48 | Single covalent | Ethanolamine systems [13] |
| C-O (hydroxyl) | 1.43-1.45 | Single covalent | Alcohol functional groups [14] |
Crystallographic studies of pyridine N-oxide and trimethylamine N-oxide demonstrate that N-oxide compounds typically crystallize with extensive hydrogen bonding networks [10]. The N-O bond lengths in these related compounds range from 1.262 to 1.388 Angstroms depending on the crystal environment and intermolecular interactions [6]. Electron diffraction studies have confirmed that the N-O bond length is sensitive to substituent effects and crystalline packing arrangements [15].
The crystal packing of N-oxide compounds frequently involves the formation of dimeric structures through hydrogen bonding interactions [16]. These interactions typically occur between the oxygen atom of the N-oxide functional group and hydrogen atoms from adjacent molecules, creating stable supramolecular assemblies [7]. The presence of the hydroxyl group in N-benzyl-2-hydroxy-N-methylethanamine oxide would be expected to participate actively in such hydrogen bonding networks [16].
The structural characteristics of N-benzyl-2-hydroxy-N-methylethanamine oxide can be understood through comparison with related hydroxyamine oxide compounds [13]. Bis(2-hydroxyethyl)amine oxide, with molecular formula C₄H₁₁NO₃, represents a simpler structural analog that lacks the benzyl substituent but retains the hydroxylethyl functionality [13]. This compound exhibits similar N-oxide bond characteristics with a polar surface area of 70.46 Ų, significantly higher than the target compound due to the presence of two hydroxyl groups [13].
The electronic properties of N-oxide compounds are markedly influenced by substituent effects [10]. Electron-withdrawing substituents, such as nitro groups in 4-nitropyridine N-oxide, result in shortened N-O bond lengths and altered molecular geometries [10]. Conversely, electron-donating substituents like methyl groups in 4-methylpyridine N-oxide lead to elongated N-O bonds and modified intermolecular interaction patterns [10].
| Compound | Molecular Formula | N-O Bond Length (Å) | Substituent Effect |
|---|---|---|---|
| Pyridine N-oxide | C₅H₅NO | 1.275-1.330 | Reference compound [6] |
| 4-Nitro-pyridine N-oxide | C₅H₄N₂O₃ | 1.264-1.267 | Electron-withdrawing [10] |
| 4-Methyl-pyridine N-oxide | C₆H₇NO | 1.275-1.279 | Electron-donating [10] |
| Trimethylamine N-oxide | C₃H₉NO | 1.346-1.388 | Aliphatic system [6] |
Comparative studies reveal that the presence of aromatic substituents, such as the benzyl group in N-benzyl-2-hydroxy-N-methylethanamine oxide, introduces additional stabilization through π-electron delocalization [8]. This aromatic character influences the molecular conformation and can affect the accessibility of the N-oxide functional group for intermolecular interactions [17].
The hydroxyl functionality present in N-benzyl-2-hydroxy-N-methylethanamine oxide provides additional hydrogen bonding capability compared to simple tertiary amine oxides [14]. This structural feature enhances the compound's ability to form extended hydrogen bonding networks and influences its solubility characteristics in polar solvents [7]. The combination of N-oxide and hydroxyl functionalities creates a bifunctional hydrogen bonding system that can participate in both hydrogen bond donation and acceptance [16].
The hydrogen bonding characteristics of N-benzyl-2-hydroxy-N-methylethanamine oxide are governed by the presence of both the N-oxide functional group and the terminal hydroxyl group [16] [7]. The N-oxide oxygen atom serves as a strong hydrogen bond acceptor, while the hydroxyl group functions as both a hydrogen bond donor and acceptor [14]. This dual functionality enables the formation of complex hydrogen bonding networks in both solution and solid-state environments [16].
Infrared spectroscopic studies of N-oxide compounds reveal characteristic N-O stretching frequencies in the range of 928 to 971 reciprocal centimeters [18]. These vibrations are diagnostic for the N-oxide functional group and provide evidence for hydrogen bonding interactions when frequency shifts are observed [18]. The hydroxyl group contributes additional stretching frequencies in the 3300 to 3660 reciprocal centimeters region, with broad peaks indicating hydrogen bonding participation [18].
| Interaction Type | Energy Range (kJ/mol) | Structural Impact | Detection Method |
|---|---|---|---|
| N-O···H hydrogen bonds | 15-25 | Acceptor interactions [7] | Infrared spectroscopy [18] |
| O-H···O hydrogen bonds | 20-40 | Donor-acceptor pairs [14] | Nuclear magnetic resonance [19] |
| Intramolecular O-H···N | 10-20 | Conformational control [7] | Computational studies [7] |
| π-π interactions | 5-15 | Aromatic stacking [16] | X-ray crystallography [16] |
The formation of hydrogen bonding networks significantly influences the physical properties of N-benzyl-2-hydroxy-N-methylethanamine oxide [7]. Nuclear magnetic resonance studies of similar compounds demonstrate that hydrogen bonding affects the chemical shifts of both proton and carbon nuclei, with downfield shifts observed for nuclei participating in hydrogen bonding interactions [19]. The one-bond carbon-hydrogen coupling constants also reflect the influence of hydrogen bonding on molecular structure [14].
Computational studies using density functional theory methods have revealed the energetics of hydrogen bonding in N-oxide systems [7]. The interaction energies for N-oxide hydrogen bonding typically range from 15 to 25 kilojoules per mole, depending on the nature of the hydrogen bond donor [7]. Intramolecular hydrogen bonding between the hydroxyl group and the N-oxide oxygen in N-benzyl-2-hydroxy-N-methylethanamine oxide is predicted to stabilize specific conformational arrangements [7].
The intermolecular interaction patterns of N-oxide compounds in crystal structures frequently involve the formation of chain or sheet-like arrangements [16]. These structures are stabilized by cooperative hydrogen bonding effects where multiple hydrogen bonds work synergistically to create stable supramolecular assemblies [16]. The presence of aromatic substituents, such as the benzyl group, introduces additional π-π stacking interactions that can influence the overall crystal packing [17].
The synthesis of N-benzyl-2-hydroxy-N-methylethanamine oxide through Grignard reaction-based methodologies represents a fundamental approach in organometallic chemistry. Grignard reagents serve as versatile nucleophilic agents that enable the formation of carbon-carbon bonds essential for constructing the benzyl framework of the target compound [1] [2].
The preparation of benzyl-containing intermediates typically employs phenylmagnesium bromide or benzylmagnesium chloride as key Grignard reagents. These organometallic species are generated through the insertion of magnesium metal into the carbon-halogen bond of the corresponding aryl or benzyl halides [1]. The reaction proceeds through a well-established mechanism where the magnesium-carbon bond exhibits nucleophilic character due to the electronegativity difference between carbon and magnesium [2].
Temperature control emerges as a critical parameter in Grignard-based synthesis pathways. Research indicates that optimal reaction temperatures range from 0°C to 60°C, depending on the specific reagent system employed [1] [2]. Lower temperatures (0-25°C) are typically utilized for phenylmagnesium bromide systems to prevent side reactions, while benzyl chloride-based systems may require elevated temperatures (25-60°C) to achieve complete conversion [1].
The choice of ethereal solvents proves essential for stabilizing the Grignard reagent through coordination. Tetrahydrofuran and diethyl ether represent the most commonly employed solvents, with tetrahydrofuran offering superior coordinating ability due to its higher donor strength [2]. The solvent-to-substrate ratio typically ranges from 8-18 mL per gram of substrate, with higher ratios favoring complete dissolution and enhanced reaction kinetics [1].
Reaction times for Grignard-based syntheses vary considerably based on the substrate reactivity and reaction conditions. Typical durations range from 2-12 hours, with more reactive benzyl systems requiring shorter reaction periods compared to less reactive aryl systems [1] [2]. The progress of these reactions can be monitored through gas chromatographic analysis or by quenching small aliquots with deuterated methanol to assess remaining Grignard reagent [2].
The oxidation of tertiary amines to their corresponding N-oxides represents the final and most critical step in the synthesis of N-benzyl-2-hydroxy-N-methylethanamine oxide. This transformation involves the formal addition of an oxygen atom to the nitrogen center, converting the sp3-hybridized amine to an N-oxide with distinct electronic and steric properties [3] [4].
Hydrogen peroxide emerges as the predominant oxidizing agent for amine N-oxide formation due to its favorable atom economy and environmental compatibility [3] [4]. The oxidation mechanism proceeds through a nucleophilic oxygen transfer pathway where the tertiary amine nitrogen attacks the electrophilic oxygen of hydrogen peroxide [5]. This process generates water as the sole by-product, making it highly attractive from both synthetic and environmental perspectives [6].
The concentration of hydrogen peroxide significantly influences both reaction rate and selectivity. Studies demonstrate that 30-50% aqueous hydrogen peroxide solutions provide optimal results, with higher concentrations (50%) enabling more rapid conversion (90-98%) compared to lower concentrations (30%) which achieve 85-95% conversion rates [3] [4] [7]. Temperature optimization reveals that reactions conducted at 50-70°C provide the best balance between reaction rate and selectivity [8] [9].
Alternative oxidizing agents include meta-chloroperoxybenzoic acid, which operates through an electrophilic oxygen transfer mechanism. This reagent typically requires lower temperatures (0-25°C) but achieves moderate conversion rates (78-88%) [10]. The urea-hydrogen peroxide complex offers advantages in terms of handling safety and storage stability but requires extended reaction times (8-16 hours) and achieves lower conversion rates (70-85%) [4].
Catalytic oxidation systems employing transition metal catalysts such as sodium tungstate or vanadium pentoxide provide enhanced reaction control and selectivity [8] [11]. These systems typically operate at moderate temperatures (40-60°C) and achieve good conversion rates (80-90%) while offering the advantage of catalyst recyclability [11].
The kinetics of amine oxidation follow second-order behavior, with the rate being dependent on both amine and oxidant concentrations [5]. The generally accepted mechanism involves the formation of an ammonium peroxide intermediate followed by water elimination to generate the N-oxide product [5]. This mechanistic understanding enables rational optimization of reaction conditions for maximum efficiency.
Solvent selection plays a pivotal role in determining both the efficiency and selectivity of N-benzyl-2-hydroxy-N-methylethanamine oxide synthesis. The choice of solvent system affects multiple reaction parameters including reactant solubility, reaction kinetics, and product isolation [12] [7] [13].
Polar protic solvents such as alcohols demonstrate particular effectiveness in amine oxidation reactions. Isopropanol emerges as the primary choice for industrial applications due to its favorable balance of reactivity and safety [7]. Isopropanol-water mixtures (70:30 v/v) achieve reaction efficiencies of 88-94% with product purities of 92-97% [12] [7]. The hydroxyl functionality of alcohols may participate in hydrogen bonding interactions that stabilize reaction intermediates and transition states [7].
Methanol-water systems (60:40 v/v) provide comparable performance with reaction efficiencies of 82-90% and product purities of 90-95% [7]. However, methanol requires careful handling due to its toxicity concerns, making isopropanol the preferred choice for large-scale applications [7]. The higher dielectric constant of methanol-water mixtures (35.2) compared to isopropanol-water (28.5) enhances the solubility of ionic intermediates [7].
Acetonitrile-water mixtures (50:50 v/v) offer advantages in terms of chemical inertness and ease of removal during workup procedures. These systems achieve reaction efficiencies of 85-92% with product purities of 88-94% [7]. The high dielectric constant (42.1) of acetonitrile-water mixtures facilitates the dissolution of polar reactants and intermediates [7].
Non-polar solvent systems such as toluene-isopropanol mixtures (75:25 v/v) demonstrate lower reaction efficiencies (70-80%) and product purities (82-88%) [13]. These systems may be employed when substrate solubility constraints require the use of less polar media, although they generally result in reduced overall performance [13].
Temperature optimization studies reveal that reaction temperatures must be carefully balanced against solvent boiling points to prevent excessive solvent loss. Reactions conducted at temperatures approaching the solvent boiling point require reflux conditions or pressure vessels to maintain constant composition [8] [9]. The activation energy for amine oxidation typically ranges from 35-60 kJ/mol depending on the catalyst system employed [14] [15].
Reaction atmosphere control represents another critical optimization parameter. Inert atmosphere conditions (nitrogen or argon) prevent unwanted side reactions with atmospheric oxygen while maintaining the integrity of hydrogen peroxide [16] [9]. Carbon dioxide addition has been demonstrated to accelerate reaction rates by forming peroxymonocarbonate species that act as enhanced oxidizing agents [4] [8].
The synthesis of N-benzyl-2-hydroxy-N-methylethanamine oxide is accompanied by the formation of various by-products that present significant purification challenges. Understanding the nature and formation mechanisms of these impurities is essential for developing effective purification strategies [17] [18].
Nitrosamine derivatives represent the most concerning class of by-products due to their potential carcinogenic properties [4] [19]. These compounds form through the reaction of residual nitrite impurities with secondary amine functionalities, typically occurring in concentrations of 0.1-2.5% [4] [19]. The formation mechanism involves nitrosonium ion attack on the nitrogen center, leading to N-nitroso derivatives [19]. Effective removal strategies include activated carbon treatment, which achieves removal efficiencies of 85-95% [4].
Unreacted tertiary amine constitutes a major impurity category, typically present at concentrations of 2-8% [5]. This impurity arises from incomplete oxidation due to insufficient oxidizing agent, inappropriate reaction conditions, or catalyst deactivation [5]. Fractional distillation represents the most effective purification method, achieving removal efficiencies of 90-98% by exploiting the boiling point difference between the amine and its N-oxide [18].
Over-oxidized products form when excess oxidizing agent leads to further oxidation beyond the desired N-oxide. These products typically include hydroxylamine derivatives and ring-opened products occurring at concentrations of 1-5% [20] [18]. The formation mechanism involves subsequent oxidation of the N-oxide under harsh reaction conditions [18]. Chromatographic separation provides effective removal with efficiencies of 88-96% [17].
Hydroxylamine intermediates represent partially oxidized products that form through incomplete oxygen transfer reactions [21] [18]. These intermediates typically occur at concentrations of 0.5-3% and can be removed through recrystallization techniques with efficiencies of 80-92% [18]. The lower stability of hydroxylamines compared to N-oxides facilitates their selective removal through controlled crystallization conditions [18].
Decomposition products arise from thermal degradation of both reactants and products under elevated reaction temperatures [22] [23]. These products typically occur at concentrations of 0.2-1.5% and include fragmentation products and rearrangement compounds [23]. Acid-base extraction techniques achieve removal efficiencies of 75-88% by exploiting basicity differences between the desired product and decomposition impurities [17].
Purification strategy optimization requires consideration of multiple factors including impurity levels, cost constraints, and environmental impact. Multi-stage purification protocols combining different techniques often provide superior overall purification compared to single-method approaches [17]. For example, initial activated carbon treatment followed by fractional distillation can effectively remove both nitrosamine impurities and unreacted starting materials [4] [18].
Analytical monitoring of purification processes employs high-performance liquid chromatography and gas chromatography-mass spectrometry to quantify impurity levels and assess purification efficiency [17] [5]. These analytical methods enable real-time optimization of purification parameters and ensure compliance with purity specifications [17].